molecular formula C17H27NO B8532075 N-[3-(Benzyloxy)propyl]-4-methylcyclohexan-1-amine CAS No. 919799-89-6

N-[3-(Benzyloxy)propyl]-4-methylcyclohexan-1-amine

Cat. No.: B8532075
CAS No.: 919799-89-6
M. Wt: 261.4 g/mol
InChI Key: VOACDSSPEFGGPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(Benzyloxy)propyl]-4-methylcyclohexan-1-amine is a useful research compound. Its molecular formula is C17H27NO and its molecular weight is 261.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

919799-89-6

Molecular Formula

C17H27NO

Molecular Weight

261.4 g/mol

IUPAC Name

4-methyl-N-(3-phenylmethoxypropyl)cyclohexan-1-amine

InChI

InChI=1S/C17H27NO/c1-15-8-10-17(11-9-15)18-12-5-13-19-14-16-6-3-2-4-7-16/h2-4,6-7,15,17-18H,5,8-14H2,1H3

InChI Key

VOACDSSPEFGGPZ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)NCCCOCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Trans-methyl-cyclohexylamine (6.65 g, 44.4 mmol) and potassium carbonate (12.3 g, 88.8 mmol) in acetonitrile (50 mL) was heated to reflux before a solution of (3-bromo-propoxymethyl)-benzene (10.2 g, 44.4 mmol) in acetonitrile (25 mL) over a period of 30 min. The reaction mixture was refluxed for 2 hours before the solvent was removed in vacuo. The residue was divided between diethyl ether (100 mL) and aqueous sodium hydroxide (1N, 50 mL). The organic phase was dried (MgSO4), filtered and concentrated in vacuo. The residue was purified using column chromatography (SiO2, heptane-ethyl acetate 1:1) to give 8.4 g (3-benzyloxy-propyl)-(4-methyl-cyclohexyl)-amine. To this was added a solution of bis-tert-butyl-dicarbonate (32 mmol, 1N in THF) and the reaction mixture was stirred at room temperature for 18 hours before the solvent was removed in vacuo. The residue was dissolved in diethyl ether (150 mL) and washed with water (2×100 mL). The organic phase was dried (MgSO4), filtered and concentrated in vacuo to give 10.6 g of (3-benzyloxy-propyl)-(4-methyl-cyclohexyl)-carbamic acid tert-butyl ester. This was subsequently dissolved ethanol (100 mL) and Pd/C (10%, 1 g) was added. The reaction mixture was stirred under H2 (1 atm) for 4 hours. The reaction mixture was filtered throughout a pad of celite and concentrated in vacuo to give 7.9 g of (3-hydroxy-propyl)-(4-methyl-cyclohexyl)-carbamic acid tert-butyl ester.
[Compound]
Name
4-Trans-methyl-cyclohexylamine
Quantity
6.65 g
Type
reactant
Reaction Step One
Quantity
12.3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.